molecular formula C21H15BrN2O B12526864 1-Benzyl-4-(2-bromophenoxy)phthalazine CAS No. 652969-96-5

1-Benzyl-4-(2-bromophenoxy)phthalazine

Cat. No.: B12526864
CAS No.: 652969-96-5
M. Wt: 391.3 g/mol
InChI Key: YECLMHHYYFVCRV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-bromophenoxy)phthalazine is a chemical compound belonging to the phthalazine family Phthalazines are bicyclic heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities

Preparation Methods

The synthesis of 1-Benzyl-4-(2-bromophenoxy)phthalazine typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-Benzyl-4-(2-bromophenoxy)phthalazine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-bromophenoxy)phthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

1-Benzyl-4-(2-bromophenoxy)phthalazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

652969-96-5

Molecular Formula

C21H15BrN2O

Molecular Weight

391.3 g/mol

IUPAC Name

1-benzyl-4-(2-bromophenoxy)phthalazine

InChI

InChI=1S/C21H15BrN2O/c22-18-12-6-7-13-20(18)25-21-17-11-5-4-10-16(17)19(23-24-21)14-15-8-2-1-3-9-15/h1-13H,14H2

InChI Key

YECLMHHYYFVCRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br

Origin of Product

United States

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